molecular formula C14H14N4O2 B6706439 N-(6-methoxy-1H-indazol-3-yl)-1-methylpyrrole-2-carboxamide

N-(6-methoxy-1H-indazol-3-yl)-1-methylpyrrole-2-carboxamide

Cat. No.: B6706439
M. Wt: 270.29 g/mol
InChI Key: CQFLESDQNHWHIF-UHFFFAOYSA-N
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Description

N-(6-methoxy-1H-indazol-3-yl)-1-methylpyrrole-2-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indazole ring substituted with a methoxy group at the 6-position and a pyrrole ring substituted with a carboxamide group at the 2-position. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in medicinal chemistry, organic synthesis, and material science.

Properties

IUPAC Name

N-(6-methoxy-1H-indazol-3-yl)-1-methylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-18-7-3-4-12(18)14(19)15-13-10-6-5-9(20-2)8-11(10)16-17-13/h3-8H,1-2H3,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFLESDQNHWHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)NC2=NNC3=C2C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1H-indazol-3-yl)-1-methylpyrrole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 6-methoxy-1H-indazole core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The next step involves the introduction of the pyrrole ring, which can be accomplished through a coupling reaction using reagents such as pyrrole-2-carboxylic acid or its derivatives. The final step is the formation of the carboxamide group, which can be achieved through amide bond formation using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1H-indazol-3-yl)-1-methylpyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under appropriate conditions.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LAH).

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Reducing agents like LAH or sodium borohydride (NaBH4) are commonly used for reduction reactions.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens (Br2, Cl2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated indazole derivatives.

Scientific Research Applications

N-(6-methoxy-1H-indazol-3-yl)-1-methylpyrrole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(6-methoxy-1H-indazol-3-yl)-1-methylpyrrole-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The indazole and pyrrole rings can engage in π-π stacking interactions, hydrogen bonding, or coordination with metal ions, contributing to its biological activity.

Comparison with Similar Compounds

N-(6-methoxy-1H-indazol-3-yl)-1-methylpyrrole-2-carboxamide can be compared with other indazole or pyrrole derivatives:

    6-Methoxy-1H-indazol-3-yl-methylamine: Similar indazole core but different functional groups, leading to distinct chemical properties and applications.

    N-(6-methoxy-1H-indazol-3-yl)cyclobutanecarboxamide: Similar indazole core but different ring structure, affecting its reactivity and biological activity.

    N-(6-methoxy-1H-indazol-3-yl)furan-3-carboxamide:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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